REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[C:7]([F:13])[CH:8]=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:16]>>[Cl:16][C:2]1[C:11]2[C:6](=[C:7]([F:13])[CH:8]=[C:9]([F:12])[CH:10]=2)[N:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=NC2=C(C=C(C=C12)F)F
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Name
|
|
Quantity
|
183 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
On complete consumption of starting material (tic) the contents
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Type
|
CUSTOM
|
Details
|
were brought to RT
|
Type
|
CUSTOM
|
Details
|
excess POCl3 was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crude mass was azeotroped with toluene and product
|
Type
|
ADDITION
|
Details
|
was diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
organics were washed with sodium bicarbonate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Crude product was purified by column chromatography at 100-200 mesh size silica in 0-2% EtOAc-hexane
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=NC2=C(C=C(C=C12)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |